molecular formula C24H24N2O4 B11306243 N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11306243
M. Wt: 404.5 g/mol
InChI Key: MZRWZUHCQZPLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a pyridine ring, a furochromene core, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions.

    Introduction of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the furochromene core.

    Attachment of the propanamide group: The final step involves the formation of the amide bond through a condensation reaction between the furochromene-pyridine intermediate and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide variety of functionalized derivatives.

Scientific Research Applications

N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases due to its unique structural features.

    Industry: The compound is explored for its potential use in material science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: A similar compound with an acetamide group instead of a propanamide group.

    N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide: A derivative with a butanamide group.

Uniqueness

N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H24N2O4/c1-13-16(4)29-22-15(3)23-20(11-19(13)22)14(2)18(24(28)30-23)5-6-21(27)26-12-17-7-9-25-10-8-17/h7-11H,5-6,12H2,1-4H3,(H,26,27)

InChI Key

MZRWZUHCQZPLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=NC=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.